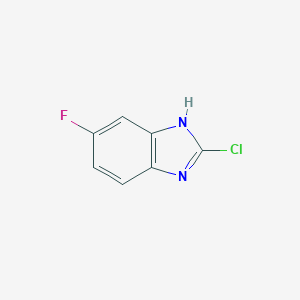

2-Chloro-5-fluorobenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIXQYXXJBMILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469466 | |

| Record name | 2-Chloro-5-fluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108662-49-3 | |

| Record name | 2-Chloro-5-fluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Chloro-5-fluorobenzimidazole, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the crucial precursor, 4-fluoro-1,2-phenylenediamine. This is followed by a two-part second step: the cyclization of 4-fluoro-1,2-phenylenediamine with urea to form the intermediate 5-fluoro-1H-benzo[d]imidazol-2(3H)-one, and the subsequent chlorination of this intermediate to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This precursor can be synthesized from 4-fluoroaniline in a three-step process involving nitration, deacetylation, and reduction.

2.1. Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide

-

Reaction: Acetylation of 4-fluoroaniline followed by nitration.

-

Procedure:

-

In a suitable reaction vessel, a mixture of 600 mL of acetic anhydride and 200 mL of glacial acetic acid is cooled to below 0°C with mechanical stirring.[1]

-

A solution of 150 g (1.35 mol) of 4-fluoroaniline in 100 mL of glacial acetic acid is added gradually, maintaining the temperature below 0°C.[1]

-

After stirring for 30 minutes, a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid is added dropwise, keeping the temperature between 0-5°C.[1]

-

The reaction is monitored by Thin Layer Chromatography (TLC) for completion.

-

The reaction mixture is then poured into 2000 mL of ice water, leading to the precipitation of a solid.[1]

-

The solid is collected by filtration and dried to obtain N-(4-fluoro-2-nitrophenyl)acetamide.

-

2.2. Synthesis of 4-Fluoro-2-nitroaniline

-

Reaction: Hydrolysis of the acetamide group.

-

Procedure:

-

To a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid.[1]

-

The mixture is heated to reflux and maintained for 30 minutes, with reaction progress monitored by TLC.[1]

-

After completion, the reaction mixture is poured into 2000 mL of ice water to precipitate the product.[1]

-

The precipitate is filtered and washed with a sodium carbonate solution until neutral, followed by washing with water.[1]

-

The resulting solid is dried to yield 4-fluoro-2-nitroaniline.[1]

-

2.3. Synthesis of 4-Fluoro-1,2-phenylenediamine

-

Reaction: Reduction of the nitro group.

-

Procedure:

-

In a 2000 mL reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.[1]

-

The vessel is purged with hydrogen gas, and the reaction is carried out under a hydrogen atmosphere (1.0 MPa) at room temperature for 8 hours.[1]

-

Upon completion, the mixture is filtered to remove the Raney nickel catalyst.[1]

-

The ethanol is removed from the filtrate by distillation under reduced pressure to yield 4-fluoro-1,2-phenylenediamine as a solid.[1]

-

| Step | Starting Material | Product | Yield (%) | Melting Point (°C) |

| 2.1 | 4-Fluoroaniline | N-(4-fluoro-2-nitrophenyl)acetamide | 83.9 | 75-76 |

| 2.2 | N-(4-fluoro-2-nitrophenyl)acetamide | 4-Fluoro-2-nitroaniline | 89.6 | 95-97 |

| 2.3 | 4-Fluoro-2-nitroaniline | 4-Fluoro-1,2-phenylenediamine | 91.3 | 97-98 |

Table 1: Summary of quantitative data for the synthesis of 4-Fluoro-1,2-phenylenediamine.[1]

Step 2: Synthesis of this compound

2.4. Synthesis of 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one

-

Reaction: Cyclization of 4-fluoro-1,2-phenylenediamine with urea.

-

Procedure:

-

A mixture of 4-fluoro-1,2-phenylenediamine (0.1 mol) and urea (0.2 mol) is heated in a reaction vessel.

-

The temperature is gradually raised to and maintained at 170°C for approximately 3 hours.

-

The reaction mixture is then cooled to about 70°C.

-

A solution of 2N aqueous sodium hydroxide is added, and the mixture is stirred for 30 minutes.

-

The mixture is filtered, and the filtrate is acidified with acetic acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried to give 5-fluoro-1H-benzo[d]imidazol-2(3H)-one. (Note: This is a general procedure adapted from the synthesis of a similar compound, and optimization may be required.)

-

2.5. Synthesis of this compound

-

Reaction: Chlorination of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one.

-

Procedure:

-

In a pressure vessel, a mixture of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (0.1 mol) and phosphorus oxychloride (POCl3) (0.3 mol) is prepared.

-

The vessel is sealed, and the mixture is heated to a temperature between 70°C and 130°C.[2] The reaction can be carried out under the resulting autogenous pressure.

-

The reaction is maintained at this temperature for several hours until completion, which can be monitored by TLC.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound. (Note: This procedure is based on the chlorination of a similar benzimidazolone derivative and may require optimization for this specific substrate.)[2]

-

| Step | Starting Material | Product | Reagents |

| 2.4 | 4-Fluoro-1,2-phenylenediamine | 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one | Urea |

| 2.5 | 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one | This compound | Phosphorus oxychloride (POCl3) |

Table 2: Reactants for the final two steps of the synthesis.

Logical Workflow Diagram

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The described synthetic pathway offers a reliable method for the laboratory-scale production of this compound. The procedures are based on established chemical transformations and utilize readily available reagents. For optimal results, particularly in the final two steps, empirical optimization of reaction conditions such as temperature, reaction time, and purification methods is recommended. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of this and related benzimidazole derivatives for applications in drug discovery and development.

References

The Diverse Biological Activities of 2-Chloro-5-fluorobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this important class of heterocyclic compounds, 2-Chloro-5-fluorobenzimidazole derivatives have emerged as a subject of significant interest due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as antimicrobial, anticancer, and antiviral agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route often starts with the appropriate substituted o-phenylenediamine. For instance, 5-Chloro-4-fluoro-2-nitro-phenylamine can be synthesized and subsequently used as a key intermediate.[1] The synthesis of various benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

A general synthesis pathway is illustrated below:

Antiviral Activity

Certain benzimidazole derivatives have shown notable antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[2] The ribonucleosides of dihalobenzimidazoles have been a primary focus of this research. The order of activity against HCMV has been reported as I ≈ Br ≈ Cl >> F > H = CH3.[2] However, this activity is often accompanied by cytotoxicity.

| Compound | Virus | IC50 (µM) | Cytotoxicity (IC50, µM) | Reference |

| 2-Chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~4 | Not specified | [2] |

| 2-Chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~2 | 10-20 | [2] |

| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | 2.9 | >100 | [3] |

| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | ~0.7 | >100 | [3] |

| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HCMV | 42 | In the same dose range | [3] |

| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HSV-1 | 30 | In the same dose range | [3] |

Anticancer Activity

The antiproliferative properties of benzimidazole derivatives have been investigated against various human cancer cell lines. Some compounds have demonstrated significant cytotoxic activity. For instance, novel benzimidazole-triazole hybrids have been identified as potential multi-target anticancer agents.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | Not specified | >50 | [1] |

| Benzimidazole-triazole hybrid 5a | HepG-2 | 13.59 | [4] |

| Benzimidazole-triazole hybrid 5a | HCT-116 | 18.67 | [4] |

| Benzimidazole-triazole hybrid 5a | MCF-7 | 9.39 | [4] |

| Benzimidazole-triazole hybrid 5a | HeLa | 8.70 | [4] |

| Benzimidazole-triazole hybrid 6g | HCT-116 | 11.72 | [4] |

| Benzimidazole-triazole hybrid 6g | MCF-7 | 14.69 | [4] |

| Benzimidazole-triazole hybrid 6g | HepG-2 | 18.31 | [4] |

Antimicrobial Activity

Benzimidazole derivatives have a long history as antimicrobial agents. The introduction of a fluorine atom at the 5-position and a chlorine atom at the 2-position can modulate this activity.

Antibacterial Activity

Several novel benzimidazole derivatives have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Activity | Reference |

| 2, 5 di-substituted benzimidazole derivatives | Proteus vulgaris | Good | [5] |

| 2, 5 di-substituted benzimidazole derivatives | Klebsiella pneumonia | Good | [5] |

| 2, 5 di-substituted benzimidazole derivatives | Bacillus cereus | Good | [5] |

| 2, 5 di-substituted benzimidazole derivatives | Enterococcus faecium | Good | [5] |

Antifungal Activity

The antifungal potential of these compounds has also been explored, with some derivatives showing promising activity against phytopathogenic fungi.

| Compound | Fungal Strain | IC50 (µg/mL) | Reference |

| 2-chloromethyl-1H-benzimidazole derivative 4m | Colletotrichum gloeosporioides | 20.76 | [6] |

| 2-chloromethyl-1H-benzimidazole derivative 4m | Alternaria solani | 27.58 | [6] |

| 2-chloromethyl-1H-benzimidazole derivative 4m | Fusarium solani | 18.60 | [6] |

| 2-chloromethyl-1H-benzimidazole derivative 7f | Botrytis cinerea | 13.36 | [6] |

| 2-chloromethyl-1H-benzimidazole derivative 5b | Colletotrichum gloeosporioides | 11.38 | [6] |

Urease Inhibitory Activity

A series of novel benzimidazole derivatives have been designed and synthesized as urease inhibitors. All synthesized compounds showed stronger urease inhibition activity (IC50: 3.36–10.81 µM) compared to the standards thiourea (IC50: 22 µM) and hydroxyurea (IC50: 100 µM).[1] The compound 2-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole exhibited the best enzyme inhibitory activity with an IC50 value of 3.36 µM.[1]

Experimental Protocols

A generalized workflow for the in vitro screening of the biological activity of these compounds is depicted below.

General Methodologies:

-

Antiviral Assays (Plaque Reduction Assay): Confluent monolayers of host cells are infected with the virus in the presence of varying concentrations of the test compounds. After an incubation period, the cells are stained, and the number of plaques (zones of cell death) is counted to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).[3]

-

Anticancer Assays (MTT Assay): Cancer cells are seeded in 96-well plates and treated with different concentrations of the compounds. After incubation, MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability and calculate the IC50 value.[1]

-

Antibacterial Assays (Broth Microdilution Method): Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of bacteria is added to each well. After incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

-

Antifungal Assays (Mycelium Growth Rate Method): The test compounds are incorporated into a solid growth medium at various concentrations. A small plug of fungal mycelium is placed in the center of the plate. The diameter of the fungal colony is measured after an incubation period, and the inhibition of mycelial growth is calculated to determine the IC50 value.[6]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.

References

- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-5-fluorobenzimidazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Chloro-5-fluorobenzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a summary of expected spectroscopic properties, detailed experimental protocols, and a framework for characterization. While direct experimental data for this compound is not extensively available in public literature, this guide leverages data from closely related analogs and computational studies to provide a predictive and comparative analysis.

Introduction

Benzimidazole derivatives are a significant class of compounds in pharmaceutical sciences, known for a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The specific substitution pattern of this compound, featuring both chloro and fluoro groups on the benzimidazole core, is anticipated to modulate its physicochemical and biological characteristics. A thorough spectroscopic characterization is the cornerstone for the unambiguous identification, purity assessment, and structural elucidation of this and similar novel molecules.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following tables summarize predicted and comparative data based on the analysis of structurally similar compounds, such as other halogenated benzimidazoles. It is a common practice in the analysis of novel compounds to compare their spectral data with known, structurally related molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a solvent like DMSO-d₆ are presented below. These predictions are based on the known effects of chloro and fluoro substituents on the benzimidazole ring system.

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| N-H | ~13.0 (broad singlet) | C2 (C-Cl) | ~145 |

| Aromatic-H | 7.3 - 7.8 (multiplets) | Aromatic Quaternary-C | 110 - 150 |

| Aromatic C-H | 105 - 125 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Key Vibrational Frequencies (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule. The expected vibrational modes for this compound are listed below, drawing comparisons from other benzimidazole derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3100 - 3300 | Stretching vibration of the amine group in the imidazole ring. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds in the benzene ring. |

| C=N stretch | 1620 - 1650 | Stretching vibration of the carbon-nitrogen double bond in the imidazole ring. |

| C=C stretch (aromatic) | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-F stretch | 1200 - 1250 | Stretching vibration of the carbon-fluorine bond. |

| C-Cl stretch | 700 - 800 | Stretching vibration of the carbon-chlorine bond. |

Table 3: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption maxima are expected to be influenced by the benzimidazole chromophore and the halogen substituents.

| Solvent | Expected λmax (nm) | Electronic Transition |

| Ethanol | ~270 - 290 | π → π |

| ~240 - 250 | π → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm. Use the pure solvent as a reference.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Potential Therapeutic Targets of 2-Chloro-5-fluorobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorobenzimidazole is a halogenated heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motif is integral to the development of potent inhibitors for significant therapeutic targets. This technical guide provides an in-depth analysis of the potential therapeutic targets of molecules derived from this compound, with a primary focus on Dipeptidyl Peptidase IV (DPP-IV) and Interleukin-4-induced gene 1 (IL4I1). This document outlines the signaling pathways associated with these targets, detailed experimental protocols for assessing inhibitory activity, and a summary of the available quantitative data for derivative compounds. The information presented herein is intended to support further research and drug development efforts centered on the benzimidazole core.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds in drug discovery, recognized for their broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the benzimidazole scaffold, enhancing membrane permeability, metabolic stability, and target binding affinity. This compound has emerged as a key intermediate in the synthesis of complex bioactive molecules. This guide explores the therapeutic potential of this scaffold by examining the targets of its more complex derivatives.

Potential Therapeutic Targets

Based on patent literature, derivatives of this compound have been synthesized and investigated as inhibitors of two key enzymes: Dipeptidyl Peptidase IV (DPP-IV) and Interleukin-4-induced gene 1 (IL4I1).

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV (also known as CD26) is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose metabolism. It inactivates various peptide hormones, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for regulating insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.

Interleukin-4-induced gene 1 (IL4I1)

IL4I1 is a secreted L-phenylalanine oxidase that is primarily expressed by antigen-presenting cells. It catalyzes the oxidative deamination of L-phenylalanine, producing phenylpyruvate, hydrogen peroxide (H₂O₂), and ammonia. These products contribute to an immunosuppressive tumor microenvironment by inhibiting T-cell proliferation and function.[1] Consequently, IL4I1 is considered a promising target for cancer immunotherapy, as its inhibition can restore anti-tumor immune responses.[1]

Signaling Pathways

DPP-IV Signaling and its Modulation

DPP-IV's biological functions extend beyond its enzymatic activity and involve complex signaling interactions. It can modulate several pathways, including those related to insulin signaling and fibrotic processes. For instance, DPP-IV has been shown to interact with transforming growth factor-beta (TGF-β) signaling, a key pathway in fibrosis. Inhibition of DPP-IV can attenuate pro-fibrotic signaling.

IL4I1-Mediated Immune Suppression

IL4I1 contributes to immune evasion by tumors through multiple mechanisms. The production of H₂O₂ can directly impair T-cell receptor (TCR) signaling. Additionally, IL4I1-mediated catabolism of amino acids can activate the Aryl Hydrocarbon Receptor (AHR) and influence the JAK/STAT signaling pathway, leading to an immunosuppressive tumor microenvironment.

Quantitative Data

No quantitative data for the direct inhibition of therapeutic targets by this compound has been identified in the reviewed literature. However, the following table summarizes the inhibitory activities of a closely related benzimidazole derivative. It is important to note that these values are for a different, albeit structurally similar, compound and should be interpreted as indicative of the potential of this chemical class.

Table 1: In Vitro Inhibitory Activity of 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole

| Target Enzyme | IC₅₀ (µM) | Reference |

| Thymidylate synthase | 0.25 | Journal of Enzyme Inhibition |

| Dihydrofolate reductase | 0.15 | Bioorganic & Medicinal Chemistry Letters |

Experimental Protocols

The following are detailed methodologies for assessing the inhibition of DPP-IV and IL4I1, based on standard assays described in the literature.

DPP-IV Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Test compound (e.g., derivative of this compound)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DPP-IV enzyme in assay buffer.

-

Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

-

Prepare serial dilutions of the test compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of the test compound dilution or vehicle control.

-

Add 25 µL of the DPP-IV enzyme solution to each well.

-

Include wells for a positive control inhibitor and a no-enzyme background control.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[2]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

IL4I1 Inhibition Assay (Fluorometric, Coupled-Enzyme)

This protocol outlines a fluorometric assay to measure the inhibition of IL4I1 by quantifying the production of hydrogen peroxide using the Amplex® Red reagent.

Materials:

-

Recombinant IL4I1 enzyme

-

L-phenylalanine (substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Test compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the IL4I1 enzyme in assay buffer.

-

Prepare a stock solution of L-phenylalanine in assay buffer.

-

Prepare a stock solution of Amplex® Red reagent in DMSO.

-

Prepare a stock solution of HRP in assay buffer.

-

Prepare serial dilutions of the test compound.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the test compound dilution or vehicle control.

-

Add 20 µL of the IL4I1 enzyme solution to each well.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Prepare a reaction mixture containing L-phenylalanine, Amplex® Red reagent, and HRP in assay buffer.

-

Add 60 µL of the reaction mixture to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.[3]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a valuable starting material for the synthesis of potent enzyme inhibitors. Derivatives of this compound have shown promise in targeting DPP-IV for the treatment of type 2 diabetes and IL4I1 for cancer immunotherapy. While direct biological activity data for the core this compound molecule is lacking, the success of its derivatives highlights the therapeutic potential of this chemical scaffold. Further investigation into the structure-activity relationships of this compound derivatives is warranted to optimize their potency and selectivity for these and other potential therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this area.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-5-fluorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzimidazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the anticipated solubility and stability of this compound, based on the known characteristics of structurally related benzimidazole derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide also outlines detailed experimental protocols for determining these crucial parameters.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₄ClFN₂ | Based on chemical structure |

| Molecular Weight | 170.57 g/mol | Calculated from the molecular formula |

| pKa | ~9-10 for the N-H proton | The benzimidazole ring is weakly acidic. The electron-withdrawing chloro and fluoro substituents are expected to slightly lower the pKa compared to unsubstituted benzimidazole. |

| LogP | ~2-3 | The presence of two halogen atoms will increase lipophilicity compared to the parent benzimidazole. This value is an estimate and requires experimental determination. |

| Appearance | Likely a white to off-white crystalline solid | Based on the general appearance of similar small organic molecules. |

Solubility Profile

The solubility of this compound is a critical factor for its formulation, bioavailability, and use in various experimental assays. Its solubility is expected to be highly dependent on the solvent's polarity, pH, and temperature.

Predicted Solubility Behavior

-

Aqueous Solubility: The aqueous solubility of this compound is anticipated to be low due to its aromatic nature and the presence of lipophilic chloro and fluoro substituents. The solubility in aqueous media will be pH-dependent. At pH values below its pKa, the benzimidazole ring can be protonated, leading to increased solubility.

-

Organic Solvent Solubility: The compound is expected to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Its solubility in non-polar solvents like hexanes is predicted to be low. Research on similar benzimidazoles has indicated very low solubility in chloroalkanes.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample by a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Table 2: Illustrative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.4) | 25 | Hypothetical Value |

| Methanol | 25 | Hypothetical Value |

| DMSO | 25 | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value |

Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Predicted Stability

Benzimidazoles are generally stable compounds. However, the presence of the chloro substituent might make the molecule susceptible to nucleophilic substitution reactions under certain conditions. Potential degradation pathways could include hydrolysis, oxidation, and photolysis. Based on studies of similar compounds like 2-chloro-5-nitrophenol, degradation can be initiated by microbial action, often starting with the reduction of a nitro group, a feature not present in this compound.[2][3] However, the general principles of microbial degradation of halogenated aromatics could still be relevant.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Table 3: Illustrative Stability Data Presentation

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 M HCl (60 °C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 M NaOH (60 °C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂ (RT) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Thermal (80 °C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Photolytic | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Shake-Flask Solubility Assay.

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently lacking, this guide provides a robust framework for its investigation. Based on the properties of related benzimidazoles, it is predicted to be a lipophilic compound with low, pH-dependent aqueous solubility and good solubility in polar organic solvents. Its stability profile is expected to be generally good, though forced degradation studies are necessary to identify potential liabilities. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to generate the critical data needed to advance the development of this compound for its intended applications.

References

A Comprehensive Technical Guide to the Research Landscape of 2-Chloro-5-fluorobenzimidazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, characterization, and biological activities of benzimidazole derivatives, with a specific focus on the structural motif of 2-Chloro-5-fluorobenzimidazole. Due to the limited availability of direct research on this compound, this guide extrapolates from closely related analogs to provide a predictive framework for its properties and potential applications. This document summarizes key synthetic methodologies, presents quantitative data in structured tables, and visualizes relevant pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis of 2-Chlorobenzimidazole Derivatives

The synthesis of 2-chlorobenzimidazoles is a well-established process in organic chemistry, typically involving the chlorination of a benzimidazol-2-one precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[1] This reaction can be performed with or without a catalyst, such as a catalytic amount of phenol. Alternative procedures involve the reaction of 2-hydroxybenzimidazole with POCl₃ and bubbling gaseous HCl through the refluxing solution.[2]

A general synthetic pathway for 2-chlorobenzimidazole derivatives starts from the corresponding o-phenylenediamine, which is first cyclized to form the benzimidazol-2-one. This intermediate is then chlorinated to yield the final 2-chloro derivative.

Predicted Synthesis of this compound

Based on established synthetic protocols for related compounds, a plausible route for the synthesis of this compound would start from 4-fluoro-1,2-phenylenediamine. This precursor would undergo cyclization with a reagent like urea or phosgene to form 5-fluorobenzimidazol-2-one. Subsequent chlorination with a reagent such as phosphorus oxychloride would yield the target compound, this compound.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and an imidazole ring, stands as a cornerstone in the field of medicinal chemistry. Its discovery in the late 19th century laid the groundwork for the development of a vast array of therapeutic agents that have had a profound impact on human and animal health. This technical guide provides a comprehensive exploration of the discovery and historical development of benzimidazole compounds, detailing the seminal synthetic methodologies, the evolution of their therapeutic applications, and the mechanistic insights that continue to drive modern drug discovery efforts.

The Dawn of Benzimidazole Chemistry: Early Syntheses

The journey of benzimidazole began in 1872 with the pioneering work of Hobrecker, who is credited with the first synthesis of a benzimidazole derivative.[1][2] A few years later, in 1875, Albert Ladenburg and his student Wundt reported an alternative synthesis. These initial discoveries, along with the subsequent development of more general synthetic routes by Phillips and Weidenhagen, established the fundamental chemical principles for constructing this versatile heterocyclic system.

The Hobrecker Synthesis (1872)

The first reported synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-1H-benzo[d]imidazole, was achieved by Hobrecker. The method involved the reduction of 2-nitro-4-methylacetanilide using tin (Sn) and hydrochloric acid (HCl), which presumably reduced the nitro group to an amine and was followed by an intramolecular cyclization and dehydration.[3]

Experimental Protocol: Hobrecker's Synthesis of 2,5-dimethyl-1H-benzo[d]imidazole (Conceptual)

While the original 1872 publication lacks the detailed experimental procedures common in modern chemical literature, the conceptual protocol is as follows:

-

Reduction: 2-nitro-4-methylacetanilide is treated with a strong reducing agent, such as tin metal in the presence of concentrated hydrochloric acid. This step facilitates the reduction of the nitro group to an amino group, forming an N-acyl-o-phenylenediamine intermediate.

-

Cyclization and Dehydration: Upon heating, the intermediate undergoes an intramolecular condensation reaction. The amino group attacks the carbonyl carbon of the acetyl group, leading to the formation of a five-membered imidazole ring fused to the benzene ring. This cyclization is accompanied by the elimination of a water molecule.

-

Isolation: The resulting 2,5-dimethyl-1H-benzo[d]imidazole is then isolated and purified from the reaction mixture.

The Ladenburg and Wundt Synthesis (1875)

In 1875, Ladenburg and Wundt developed an alternative route to a benzimidazole derivative. Their method involved the condensation of an o-phenylenediamine with a carboxylic acid. Specifically, they refluxed 3,4-diaminotoluene with acetic acid.[4]

The Phillips-Ladenburg Synthesis (1928)

A more general and widely adopted method for benzimidazole synthesis is the Phillips-Ladenburg reaction, reported by M. A. Phillips in 1928.[5][6] This method involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a mineral acid such as 4N hydrochloric acid, or under high-temperature conditions.[7] This reaction proved to be versatile for a variety of aliphatic and, with more forcing conditions, aromatic carboxylic acids.[1]

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-substituted Benzimidazoles (General)

-

Reaction Setup: An equimolar mixture of an o-phenylenediamine and a carboxylic acid is prepared.

-

Acid Catalysis: A dilute mineral acid, such as 4N HCl, is added to the reaction mixture.

-

Heating: The mixture is heated to reflux for several hours. For less reactive aromatic carboxylic acids, the reaction may be conducted in a sealed tube at temperatures exceeding 180°C.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) to precipitate the benzimidazole product. The crude product is then collected by filtration, washed with water, and purified by recrystallization.

The Weidenhagen Synthesis (1936)

Another significant advancement in benzimidazole synthesis was the Weidenhagen reaction. This method utilizes the condensation of an o-phenylenediamine with an aldehyde or a ketone in the presence of an oxidizing agent, such as cupric acetate.[3][8]

From Laboratory Curiosity to Biological Significance: The Vitamin B12 Connection

A pivotal moment in the history of benzimidazole was the discovery in the 1940s and 1950s that the 5,6-dimethylbenzimidazole moiety is an integral component of the structure of vitamin B12 (cobalamin).[9] In this essential coenzyme, the 5,6-dimethylbenzimidazole unit acts as an axial ligand to the central cobalt atom. This finding ignited immense interest in the biological roles of benzimidazoles and established the scaffold as a "privileged structure" in medicinal chemistry, prompting extensive research into its therapeutic potential.

The Rise of Benzimidazole-Based Therapeutics

The latter half of the 20th century witnessed the emergence of a multitude of drugs containing the benzimidazole core, spanning a wide range of therapeutic areas.

Anthelmintics: A Breakthrough in Parasitic Disease Control

One of the earliest and most impactful applications of benzimidazole compounds was in the field of veterinary and human medicine as anthelmintic agents. Thiabendazole, introduced in the 1960s, was one of the first broad-spectrum benzimidazole anthelmintics. This was followed by the development of other highly effective drugs such as albendazole, mebendazole, and fenbendazole. These compounds exhibit selective toxicity against parasitic worms by binding to their β-tubulin, thereby inhibiting microtubule polymerization, a process crucial for cell division, motility, and nutrient absorption in the parasites.[10][11][12]

Proton Pump Inhibitors: Revolutionizing Acid-Related Disorder Treatment

In the 1980s, benzimidazole chemistry led to another major therapeutic breakthrough with the development of proton pump inhibitors (PPIs). Omeprazole, the first-in-class PPI, and subsequent drugs like lansoprazole and pantoprazole, are substituted benzimidazoles that effectively suppress gastric acid secretion.[][14] These drugs are prodrugs that, in the acidic environment of the stomach's parietal cells, rearrange to form a reactive species that covalently binds to and inhibits the H+/K+-ATPase (the proton pump), the final step in acid secretion.[1][15]

Quantitative Data Summary

Table 1: Physical Properties of Early Benzimidazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Benzimidazole | C₇H₆N₂ | 118.14 | 170-172 | White tabular crystals |

| 2,5-Dimethyl-1H-benzo[d]imidazole | C₉H₁₀N₂ | 146.19 | 202-205 | Light brown powder |

Data sourced from PubChem and other chemical supplier databases.[16][17]

Table 2: Biological Activity of Representative Benzimidazole Drugs

| Drug Name | Therapeutic Class | Target | Representative IC₅₀/Activity |

| Albendazole | Anthelmintic | β-tubulin | Potent inhibitor of tubulin polymerization |

| Mebendazole | Anthelmintic | β-tubulin | Potent inhibitor of tubulin polymerization |

| Omeprazole | Proton Pump Inhibitor | H+/K+-ATPase | Irreversible inhibitor of the proton pump |

| Nocodazole | Antineoplastic | Tubulin | IC₅₀ in the nanomolar to low micromolar range for inhibition of tubulin polymerization |

Note: Specific IC₅₀ values can vary significantly depending on the assay conditions and the specific biological system being tested. The data presented here is for illustrative purposes.

Key Experimental Methodologies

Tubulin Polymerization Inhibition Assay (for Anthelmintic Activity)

This assay is fundamental to assessing the mechanism of action of benzimidazole anthelmintics.

-

Preparation of Tubulin: Tubulin is purified from a relevant source, such as parasitic nematode tissue or a recombinant expression system.

-

Assay Setup: The purified tubulin is incubated in a polymerization buffer (e.g., containing GTP and glutamate) at 37°C in the presence of various concentrations of the test benzimidazole compound.

-

Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in light scattering at 340 nm using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (without the compound). The concentration of the compound that inhibits polymerization by 50% (IC₅₀) is determined.[11][18]

H+/K+-ATPase (Proton Pump) Inhibition Assay

This in vitro assay is used to evaluate the activity of benzimidazole-based proton pump inhibitors.

-

Preparation of H+/K+-ATPase Vesicles: Vesicles rich in H+/K+-ATPase are prepared from gastric mucosal tissue (e.g., from hog or rabbit stomachs).

-

Acid Activation of the Prodrug: The benzimidazole PPI (a prodrug) is pre-incubated in an acidic medium to facilitate its conversion to the active sulfenamide intermediate.

-

Inhibition Reaction: The activated inhibitor is then incubated with the H+/K+-ATPase vesicles.

-

Measurement of ATPase Activity: The activity of the proton pump is measured by quantifying the rate of ATP hydrolysis, typically through a colorimetric assay that detects the release of inorganic phosphate.

-

Data Analysis: The inhibition of ATPase activity by the test compound is measured at various concentrations to determine the IC₅₀ value.[15]

Visualizing the Historical and Mechanistic Landscape

Historical Timeline of Benzimidazole Discovery and Development

Caption: A timeline of key discoveries in benzimidazole chemistry and therapeutic applications.

General Synthetic Workflow for Benzimidazoles

Caption: A generalized workflow for the synthesis of benzimidazole derivatives.

Signaling Pathway: Mechanism of Action of Anthelmintic Benzimidazoles

Caption: The mechanism of action of anthelmintic benzimidazoles via tubulin inhibition.

Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors

Caption: The mechanism of action of benzimidazole-based proton pump inhibitors.

Conclusion

From its humble beginnings as a laboratory curiosity in the 19th century, the benzimidazole scaffold has evolved into one of the most important and versatile heterocyclic systems in medicinal chemistry. The foundational synthetic methods developed by pioneers like Hobrecker, Ladenburg, Phillips, and Weidenhagen paved the way for the creation of a vast chemical space that has yielded life-changing therapeutics. The discovery of its presence in vitamin B12 solidified its biological relevance and spurred decades of research that have led to blockbuster drugs for treating parasitic infections and acid-related gastrointestinal disorders. The ongoing exploration of benzimidazole derivatives in areas such as oncology, virology, and neurology underscores the enduring legacy and future promise of this remarkable chemical entity. For researchers and drug development professionals, a deep understanding of the history and fundamental chemistry of benzimidazoles provides a crucial foundation for the rational design of the next generation of innovative medicines.

References

- 1. Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug [mdpi.com]

- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. - References - Scientific Research Publishing [scirp.org]

- 6. CCCXVII.—The formation of 2-substituted benziminazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. iomcworld.com [iomcworld.com]

- 8. researchgate.net [researchgate.net]

- 9. maaz.ihmc.us [maaz.ihmc.us]

- 10. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,5-Dimethyl-1H-benzo[d]imidazole | CAS 1792-41-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 17. 2,5-DIMETHYL-1H-BENZIMIDAZOLE | 1792-41-2 [chemicalbook.com]

- 18. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-arylation of 2-Chloro-5-fluorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the N-arylation of 2-chloro-5-fluorobenzimidazole, a key transformation in the synthesis of various biologically active compounds. The protocols are based on established cross-coupling methodologies and are intended to serve as a starting point for reaction optimization.

Introduction

N-aryl benzimidazoles are a prominent structural motif in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of an aryl group at the N-1 position of the benzimidazole core can significantly modulate the biological and physicochemical properties of the molecule. The target substrate, this compound, possesses multiple reactive sites, making selective N-arylation a crucial step in the elaboration of more complex derivatives. Common methods for achieving this transformation include copper-catalyzed Ullmann condensation and Chan-Lam coupling, as well as palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] The choice of method often depends on the nature of the coupling partners and the desired functional group tolerance.

Key Methodologies for N-Arylation

Several catalytic systems have been developed for the efficient N-arylation of nitrogen-containing heterocycles.[4]

-

Chan-Lam Coupling: This copper-catalyzed reaction typically employs arylboronic acids as the arylating agent in the presence of an oxidant, often air or oxygen.[5][6] It is known for its mild reaction conditions.

-

Ullmann Condensation: A classical copper-catalyzed method that utilizes aryl halides as coupling partners, often requiring higher reaction temperatures.[2][7][8]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an amine (in this case, the benzimidazole) and an aryl halide or triflate.[1][9][10] This method is known for its broad substrate scope and high functional group tolerance.

Generalized Experimental Protocols

The following are generalized protocols that can be adapted for the N-arylation of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.

Protocol 1: Copper-Catalyzed N-Arylation (Chan-Lam Type)

This protocol describes a general procedure for the Chan-Lam N-arylation of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or 1,4-Dioxane)

-

Molecular sieves (optional, for anhydrous conditions)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), arylboronic acid (1.2-2.0 equiv.), and copper(II) acetate (0.1-0.2 equiv.).

-

Add the anhydrous solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 equiv.).

-

If necessary, add activated molecular sieves to ensure anhydrous conditions.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The reaction is often open to the air to facilitate the oxidation of Cu(I) to Cu(II).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating mantle/oil bath

-

Standard glassware for workup and purification

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) to a dry reaction vessel.

-

Add the base (1.5-2.5 equiv.), this compound (1.0 equiv.), and the aryl halide (1.1-1.5 equiv.).

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the celite pad with the same solvent.

-

Wash the combined organic filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure N-arylated product.

Data Presentation: Reaction Conditions Summary

The following table summarizes typical conditions for the N-arylation of benzimidazole derivatives based on literature precedents. These can be used as a starting point for optimizing the reaction with this compound.

| Coupling Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Arylating Agent | Reference |

| Chan-Lam | Cu(OAc)₂ | Pyridine | Et₃N | DCM | Room Temp - 80 | Arylboronic acid | [6][11] |

| Ullmann | CuI | DMEDA | K₂CO₃ | Dioxane | 100-120 | Aryl iodide/bromide | [3][7] |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-110 | Aryl bromide | [12][13] |

| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | Aryl chloride | [10][14] |

Visualizations

Caption: General experimental workflow for the N-arylation of this compound.

Caption: General reaction scheme for the N-arylation of this compound.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00767G [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents Utilizing 2-Chloro-5-fluorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole-based compounds represent a significant class of antifungal agents, with several derivatives being investigated for their therapeutic potential. The core benzimidazole scaffold is amenable to chemical modification, allowing for the fine-tuning of its biological activity. Structure-activity relationship (SAR) studies have consistently demonstrated that the introduction of halogen substituents, such as chlorine and fluorine, onto the benzimidazole ring can significantly enhance antifungal potency. In particular, substitutions at the C-5 and C-6 positions have been shown to be crucial for modulating the biological activity of these compounds.

This document provides a detailed overview of the potential application of 2-chloro-5-fluorobenzimidazole as a key intermediate in the synthesis of novel antifungal agents. While specific examples of antifungal drugs derived directly from this compound are not extensively reported in publicly available literature, this document outlines a hypothetical synthesis pathway based on established benzimidazole derivatization methodologies. The provided protocols and data are intended to serve as a guide for researchers in the development of new halogenated benzimidazole-based antifungal candidates.

Hypothetical Synthesis of a Novel Antifungal Agent

Based on common synthetic routes for benzimidazole derivatives, a hypothetical pathway for the synthesis of a novel antifungal agent from this compound is proposed. This pathway involves the nucleophilic substitution of the chlorine atom at the C-2 position with a thiol-containing moiety, a common strategy to introduce diverse side chains that can interact with biological targets.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical 2-Thioether Benzimidazole Derivative

This protocol describes a hypothetical synthesis of a 2-thioether substituted benzimidazole, a class of compounds that has shown promising antifungal activity.

Materials:

-

This compound

-

4-methoxybenzenethiol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-methoxybenzenethiol (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired 2-((4-methoxyphenyl)thio)-5-fluorobenzimidazole derivative.

Data Presentation

The antifungal activity of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungal strains. The following table presents hypothetical MIC values for our proposed compound, based on the reported activities of structurally similar halogenated benzimidazole derivatives.

| Compound | Fungal Strain | Hypothetical MIC (µg/mL) | Reference Drug MIC (µg/mL) |

| Hypothetical Compound 1 | Candida albicans | 8 | 16 |

| Candida glabrata | 4 | 8 | |

| Candida krusei | 16 | 32 | |

| Aspergillus fumigatus | 8 | 16 | |

| Cryptococcus neoformans | 4 | 8 |

Note: These are hypothetical data points for illustrative purposes.

Mechanism of Action

Benzimidazole-based antifungal agents are known to exert their effects through various mechanisms. The two primary modes of action are:

-

Inhibition of Tubulin Polymerization: Many benzimidazole derivatives, particularly those used in agriculture and veterinary medicine, function by binding to β-tubulin. This interaction disrupts the assembly of microtubules, which are essential for cell division, motility, and intracellular transport in fungi. The inhibition of microtubule formation ultimately leads to mitotic arrest and cell death.

-

Inhibition of 14α-Demethylase: More recently developed benzimidazole-containing antifungal agents, often designed as hybrid molecules with other heterocyclic scaffolds like triazoles, target the fungal cytochrome P450 enzyme 14α-demethylase.[1] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[1]

The hypothetical compound synthesized in this application note, with its halogenated benzimidazole core, could potentially exhibit either or both of these mechanisms of action. Further biochemical and cellular assays would be required to elucidate its precise molecular target.

Visualizations

Diagrams

Caption: Hypothetical synthesis workflow for a novel antifungal agent.

Caption: Potential mechanisms of action for benzimidazole antifungals.

References

Application Notes and Protocols for Developing Kinase Inhibitors with a 2-Chloro-5-fluorobenzimidazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic endogenous purines and interact with a wide range of biological targets, including protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[3][4] The 2-chloro-5-fluorobenzimidazole core represents a versatile starting point for the synthesis of novel kinase inhibitors. The chloro and fluoro substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can form key interactions within the ATP-binding pocket of kinases.[5]

These application notes provide a comprehensive guide to the development of kinase inhibitors based on the this compound scaffold, including data presentation, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Kinase Inhibitory Activity

The inhibitory potential of novel compounds derived from the this compound scaffold should be evaluated against a panel of relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table presents hypothetical data for a lead compound, "CFI-1" (Chloro-Fluoro-Benzimidazole Inhibitor-1), against a selection of cancer-related kinases.

| Kinase Target | CFI-1 IC50 (nM) | Staurosporine IC50 (nM) | Notes |

| EGFR | 85 | 6 | Epidermal Growth Factor Receptor |

| VEGFR-2 | 45 | 8 | Vascular Endothelial Growth Factor Receptor 2 |

| Aurora Kinase A | 150 | 15 | Key regulator of mitosis |

| Src | 60 | 7 | Proto-oncogene tyrosine-protein kinase |

| Abl | 110 | 5 | Abelson murine leukemia viral oncogene homolog 1 |

| CK1δ | 13200 | 25 | Casein Kinase 1 delta[5] |

Staurosporine, a non-selective kinase inhibitor, is used as a positive control. Data for CK1δ is based on a related 5-chloro-substituted benzimidazole derivative.[5]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades targeted by these inhibitors and the experimental procedures used to evaluate them is crucial for understanding their mechanism of action and for planning further studies.

Figure 1: Inhibition of EGFR/VEGFR-2 Signaling Pathway.

Figure 2: Drug Discovery Workflow for Kinase Inhibitors.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development and evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

Materials:

-

Kinase of interest (e.g., VEGFR-2)

-

Kinase substrate peptide

-

ATP

-

This compound test compounds

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.[6]

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

-

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytostatic or cytotoxic effects of the inhibitor.

Materials:

-

Cancer cell line (e.g., A549 lung cancer cells)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) values.

-

Protocol 3: Western Blot for Target Engagement

This protocol assesses whether the kinase inhibitor interacts with its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.[7]

Materials:

-

Cancer cell line

-

This compound test compounds

-